molecular formula C16H19NO2 B070224 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol CAS No. 182057-85-8

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol

Cat. No.: B070224
CAS No.: 182057-85-8
M. Wt: 257.33 g/mol
InChI Key: LTGQQRZGPYYPNY-UHFFFAOYSA-N
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Description

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is an organic compound with the molecular formula C16H19NO2 It is characterized by the presence of an amino group, a benzyloxy group, and a phenyl group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzyl alcohol and phenylacetonitrile.

    Reaction Steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amino group or the benzyloxy group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction may produce various alcohols or amines.

Scientific Research Applications

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(4-chlorophenyl)propan-1-ol
  • 3-Amino-3-(4-methoxyphenyl)propan-1-ol
  • 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol

Uniqueness

3-Amino-3-(4-(benzyloxy)phenyl)propan-1-ol is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

3-amino-3-(4-phenylmethoxyphenyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c17-16(10-11-18)14-6-8-15(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,16,18H,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTGQQRZGPYYPNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391599
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182057-85-8
Record name 3-Amino-3-[4-(benzyloxy)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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